2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of this compound involves a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This compound also contains a trifluoromethyl group, which is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. The presence of the thiazole ring can contribute to the effectiveness of drugs against various bacterial and fungal pathogens. This makes them valuable in the development of new antimicrobial agents that can be used to treat infections, especially in an era where antibiotic resistance is a growing concern .
Anticancer Activity
Research has indicated that thiazole compounds can exhibit antitumor and cytotoxic activities. They have been studied for their potential to inhibit the growth of cancer cells and induce apoptosis. This is particularly important for the development of new chemotherapeutic agents that can provide alternative treatments for various types of cancer .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic effects of thiazole derivatives have been observed in various studies. These compounds can be designed to reduce inflammation and pain without the significant side effects associated with some other anti-inflammatory drugs. This application is crucial for the development of safer pain management and anti-inflammatory therapies .
Neuroprotective Properties
Thiazoles have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Their ability to interact with neurotransmitter systems and protect neural cells from damage is a promising area of research for conditions such as Alzheimer’s and Parkinson’s disease .
Antidiabetic Potential
Some thiazole derivatives have shown potential in the management of diabetes. They may act by modulating insulin release or by influencing glucose metabolism, which can help in controlling blood sugar levels. This application is significant given the global increase in the prevalence of diabetes .
Antiviral Applications
Thiazole compounds have also been investigated for their antiviral activities. They can be structured to interfere with viral replication or to inhibit enzymes that are critical for the life cycle of viruses. This makes them potential candidates for the development of new antiviral drugs, which is especially relevant in the context of emerging viral diseases .
properties
IUPAC Name |
2,5-dimethyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2S2/c1-13-3-4-14(2)18(11-13)29(26,27)24-10-9-17-12-28-19(25-17)15-5-7-16(8-6-15)20(21,22)23/h3-8,11-12,24H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQGRLVZZJDCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzenesulfonamide |
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